Product packaging for 7-Chloro-3-methyl-1H-quinolin-2-one(Cat. No.:CAS No. 59412-11-2)

7-Chloro-3-methyl-1H-quinolin-2-one

Cat. No.: B8661013
CAS No.: 59412-11-2
M. Wt: 193.63 g/mol
InChI Key: VVPVHOYWNBPQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-methyl-1H-quinolin-2-one is a synthetic quinolinone derivative of interest in medicinal chemistry and drug discovery research. Quinoline and quinolinone scaffolds are recognized for their diverse biological activities, making them valuable templates for developing novel therapeutic agents . While specific pharmacological data for this compound is limited in the public domain, its structure suggests potential as a key intermediate for further chemical elaboration. Researchers can functionalize this core to generate compound libraries for bioactivity screening. Related chloro- and methyl-substituted quinoline compounds have been investigated as precursors to molecules with cytotoxic activity, acting through mechanisms such as the inhibition of key enzymes like PI3K-δ, which is a target in cancer research . Furthermore, the 2-chloro-7-methylquinoline motif is a known precursor for synthesizing more complex structures, including those containing 1,2,3-triazole rings, which are explored for their antimicrobial properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B8661013 7-Chloro-3-methyl-1H-quinolin-2-one CAS No. 59412-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPVHOYWNBPQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483807
Record name 7-Chloro-3-methyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59412-11-2
Record name 7-Chloro-3-methyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Chloro 3 Methyl 1h Quinolin 2 One and Its Analogues

General Synthetic Strategies for Quinolinone Core Structures

The construction of the quinolinone ring system can be achieved through various synthetic approaches, primarily involving cyclization and multi-component reactions.

Cyclization Reactions in the Formation of Quinolin-2-ones

Cyclization reactions are a cornerstone in the synthesis of quinolin-2-ones, offering diverse pathways to this heterocyclic core. These methods often involve the intramolecular ring closure of appropriately substituted acyclic precursors.

One prominent method is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The regioselectivity of this reaction, leading to either quinolin-2-ones or quinolin-4-ones, is influenced by the substrate's structure and the reaction conditions. mdpi.com For instance, the choice of a stronger base can direct the deprotonation and subsequent aldol (B89426) condensation to favor the formation of a specific isomer. mdpi.com

Another versatile approach is the Gould-Jacobs reaction , which typically begins with the condensation of an aniline (B41778) with diethyl ethoxymethylidenemalonate, followed by thermal cyclization to form the quinolin-4-one backbone. mdpi.com This method has been adapted for the synthesis of various substituted quinolones. researchgate.net

Palladium-catalyzed cyclization reactions have also emerged as powerful tools. For example, the cyclization of N-(2-formylaryl)alkynamides catalyzed by Pd(OAc)2 provides an atom-economical route to 2-quinolinone derivatives through oxypalladation of the alkyne. organic-chemistry.org Similarly, a cascade process involving Pd-catalyzed C-H bond activation, C-C bond formation, and cyclization of simple anilines offers access to a range of quinolinone derivatives. organic-chemistry.org

Furthermore, intramolecular reductive cyclization promoted by in situ-generated nickel boride has been shown to be an effective method for preparing diversely substituted quinoline (B57606) and quinolin-2-one derivatives under mild conditions. researchgate.net The electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) also provides a route to functionalized quinolines, which can be precursors to quinolinones. nih.gov

Cyclization Method Key Features Typical Starting Materials Catalyst/Reagent
Camps Cyclization Base-catalyzed intramolecular aldol condensation. mdpi.comN-(2-acylaryl)amides mdpi.comBase (e.g., NaOH) mdpi.com
Gould-Jacobs Reaction Thermal cyclization. mdpi.comAnilines, Diethyl ethoxymethylidenemalonate mdpi.comHeat
Palladium-Catalyzed Cyclization Atom-economical, cascade processes. organic-chemistry.orgN-(2-formylaryl)alkynamides, Anilines organic-chemistry.orgPd(OAc)2 organic-chemistry.org
Nickel Boride Promoted Reductive Cyclization Mild conditions, broad substrate scope. researchgate.netNitro-substituted precursors researchgate.netIn situ-generated Nickel Boride researchgate.net
Electrophilic Cyclization 6-endo-dig cyclization. nih.govN-(2-alkynyl)anilines nih.govICl, I2, Br2 nih.gov

Multi-component Reactions as Versatile Synthetic Pathways

Multi-component reactions (MCRs) have gained prominence as an efficient and convergent strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org These reactions offer high atom economy and allow for the generation of structural diversity. rsc.orgrsc.org

Several named MCRs are employed for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. rsc.org For instance, a one-pot, three-component reaction of an aryl amine, an aromatic aldehyde, and a cyclic ketone catalyzed by camphorsulfonic acid can yield various fused quinoline derivatives. rsc.org The Ugi four-component reaction (Ugi-4CR) has also been utilized to rapidly synthesize diverse substituted polycyclic quinazolinones, which are structurally related to quinolinones. acs.org

The use of catalysts like NbCl5 and Bi(OTf)3 has been shown to promote multicomponent reactions for the preparation of quinolines under mild conditions with good yields. researchgate.net These reactions can tolerate a variety of functional groups, making them highly versatile. researchgate.net

Directed Synthesis of 7-Chloro-3-methyl-1H-quinolin-2-one

The targeted synthesis of this compound requires specific precursors and strategic reaction pathways to ensure the correct placement of the chloro and methyl substituents on the quinolinone core.

Precursor Synthesis and Strategic Functionalization

The synthesis of the target compound often begins with a suitably substituted aniline. For instance, 3-chloro-2-methylaniline (B42847) can serve as a key starting material. google.com The strategic placement of the chloro and methyl groups on the aniline ring is crucial for the final structure of the quinolinone.

Another important precursor is 4,7-dichloroquinoline (B193633), which can be functionalized at the 4-position through nucleophilic substitution. tandfonline.comdurham.ac.uk While not directly leading to a 2-one, this highlights the importance of halogenated quinoline precursors in generating diverse analogues. The synthesis of 7-chloro-3,8-dimethylquinoline (B3058645), which can be a precursor for further oxidation to a carboxylic acid, has been achieved through a Skraup synthesis from an appropriately substituted toluidine. google.com

Key Reaction Pathways for Targeted Quinolinone Generation

One of the primary routes for generating the quinolin-2-one core is through the cyclization of acyclic precursors. A rapid synthesis of quinolin-2-yl carbonates, which can be easily converted to quinolinones, involves the DMAP-catalyzed cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. organic-chemistry.org

A direct method for synthesizing substituted quinolin-2(1H)-ones involves the triflic anhydride-promoted intramolecular cyclization of N-aryl cinnamides under mild conditions. organic-chemistry.org Palladium-catalyzed C-H bond activation and cyclization of anilines also provides a direct route to the quinolinone scaffold. organic-chemistry.org

The synthesis of 2-chloro-7-methylquinoline (B2438791) can be achieved from 7-methylquinolin-2(1H)-one by heating with a mixture of triphenylphosphine (B44618) and trichloroisocyanuric acid. chemicalbook.com While this yields a 2-chloroquinoline (B121035), it demonstrates a method for introducing the chloro group at the 2-position, which could be adapted for related syntheses.

A patented method describes the preparation of 7-chloro-3-methylquinoline-8-carboxylic acid from 7-chloro-3,8-dimethylquinoline through oxidation. google.com This indicates that functional group interconversion on a pre-formed quinoline ring is a viable strategy.

Reaction Pathway Description Key Reagents Reference
Cyclization of 2-Alkenylanilines DMAP-catalyzed cyclization to form quinolin-2-yl carbonates, followed by conversion to quinolinones. organic-chemistry.orgDi-tert-butyl dicarbonate, DMAP organic-chemistry.orgHuang et al., 2016 organic-chemistry.org
Cyclization of N-Aryl Cinnamides Triflic anhydride-promoted intramolecular cyclization. organic-chemistry.orgTriflic anhydride, N,N-dimethyl trifluoroacetamide (B147638) organic-chemistry.orgZhang et al., 2017 organic-chemistry.org
Palladium-Catalyzed C-H Activation Cascade process for the synthesis of quinolinone derivatives from simple anilines. organic-chemistry.orgPd catalyst organic-chemistry.orgWu et al., 2015 organic-chemistry.org
Chlorination of Quinolin-2-one Conversion of a quinolin-2-one to a 2-chloroquinoline. chemicalbook.comTriphenylphosphine, Trichloroisocyanuric acid chemicalbook.comSugimoto et al., 2015 chemicalbook.com
Oxidation of a Methylquinoline Oxidation of a methyl group on the quinoline ring to a carboxylic acid. google.comVanadium(V) oxide, Nitric acid google.comHenkel et al., 1991 google.com

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold can be further modified to explore structure-activity relationships and develop new compounds with tailored properties. These modifications can occur at various positions on the quinoline ring.

Structural modifications of the quinoline core are crucial for modulating biological activity. For example, in the context of NorA inhibitors, modifications at the C-2 and C-4 positions of the quinoline scaffold have been extensively investigated. nih.gov The introduction of different substituents can significantly impact the inhibitory activity. nih.gov

Derivatization of the 7-chloroquinoline (B30040) nucleus is a common strategy. For instance, new 7-chloroquinoline derivatives have been synthesized via "click" chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), by reacting organic azides derived from 4,7-dichloroquinoline with various terminal alkynes. scielo.br This approach allows for the introduction of a wide range of substituents.

Furthermore, hybrid molecules have been created by combining the 7-chloro-4-aminoquinoline nucleus with other heterocyclic fragments like 2-pyrazoline (B94618). nih.gov The synthesis of these hybrids often involves the reaction of a chalcone (B49325) precursor, derived from a 4-aminoquinoline (B48711), with a hydrazine (B178648) derivative. nih.gov

Functionalization at Specific Ring Positions (e.g., C-3, C-4, C-7)

The reactivity of the quinolinone ring allows for selective modifications at several key positions, enabling the synthesis of a diverse library of compounds.

C-3 Position: The methyl group at the C-3 position can be a handle for further functionalization. While direct functionalization of the C-3 methyl group is less common, modifications often involve the synthesis of analogues with different substituents at this position to probe structure-activity relationships.

C-4 Position: The C-4 position of the quinoline and quinolinone nucleus is a frequent site for modification. For instance, in the related 4,7-dichloroquinoline system, the C-4 chlorine is highly susceptible to nucleophilic substitution. tandfonline.comtandfonline.com This reactivity allows for the introduction of various amine and hydrazine-based side chains. tandfonline.comtandfonline.com For example, reaction with o-phenylenediamine (B120857) or thiosemicarbazide (B42300) proceeds readily at the C-4 position. tandfonline.com Furthermore, molecular modifications at the C-4 position of the quinoline core have been used to synthesize bioactive analogues. durham.ac.uk

C-7 Position: The chlorine atom at the C-7 position is a key functional group for derivatization. It can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. While direct substitution of the C-7 chlorine in this compound itself is a challenging but important transformation, studies on related quinoline systems provide insight. For example, direct C-H halogenation at the C-5 and C-7 positions of quinoline derivatives can be achieved using copper(II) catalysts with sodium halides, providing a route to introduce or alter halogen substituents. researchgate.net This method is effective for creating mono- or di-halogenated products. researchgate.net

A summary of functionalization strategies for related quinoline systems is presented below:

PositionReaction TypeReagents/CatalystsResulting Functional Group
C-4 Nucleophilic SubstitutionAmines (e.g., o-phenylenediamine), HydrazinesAmino, Hydrazinyl derivatives
C-5/C-7 C-H HalogenationCu(OAc)2, NaX (X=Cl, Br, I)Chloro, Bromo, Iodo
C-8 C-H AmidationCobalt catalyst, DioxazolonesAmide

This table is generated based on data from related quinoline functionalization studies.

Integration of Diverse Heterocyclic Moieties (e.g., Triazole, Benzimidazole (B57391), Pyrazole)

To expand the chemical space and biological activity of quinolinone derivatives, various heterocyclic rings are often appended to the core structure.

Triazoles: 1,2,3-triazoles are frequently introduced via "click chemistry" (see section 2.3.3). This involves the reaction of an azide-functionalized quinolinone with a terminal alkyne, or vice versa, often catalyzed by copper(I). This strategy has been used to link quinoline moieties to other molecules, including isatin, to create hybrid compounds.

Benzimidazoles: Benzimidazole moieties can be incorporated through various synthetic routes. One common method involves the condensation of a quinoline derivative bearing an o-phenylenediamine group with an aldehyde or carboxylic acid. For instance, reacting a 2-(4-chlorobenzyl)-1H-benzo[d]imidazole substrate can lead to desired products through oxidative C-H functionalization pathways. scholaris.ca

Pyrazoles and Other Heterocycles: Pyrazino[2,3-c]quinolin-5(6H)-ones have been synthesized from 3-chloroquinoline-2,4-diones and ethylene (B1197577) diamine. nih.gov Other heterocyclic systems like pyrimidines and thiazolidinones have also been integrated. For example, 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one was synthesized from a 7-chloroquinoline-hydrazine derivative and ethyl acetoacetate. tandfonline.comtandfonline.com Similarly, thiazolidinone rings have been formed on a 2-chloroquinoline scaffold. nih.gov

Application of "Click Chemistry" in Quinolinone Derivatization

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the derivatization of quinolinones. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for creating complex molecules from modular building blocks.

The synthesis of 1,2,3-triazole-tethered quinolinone derivatives is a prime example of this application. Typically, this involves preparing a quinolinone precursor bearing either an azide (B81097) or an alkyne functionality. This precursor is then reacted with a complementary alkyne or azide-containing molecule in the presence of a copper(I) catalyst to form the stable triazole linkage. This methodology has been successfully employed to synthesize conjugates of 7-chloroquinoline and other bioactive scaffolds.

Ultrasound irradiation has been reported to accelerate these "click" reactions, leading to high yields in shorter reaction times. tandfonline.comtandfonline.com

Nucleophilic Aromatic Substitution in Quinoline Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor aromatic systems like chloroquinolines. The chlorine atom at the C-4 position of 4,7-dichloroquinoline is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. tandfonline.comtandfonline.com

This reactivity is widely exploited for the synthesis of 4-aminoquinoline derivatives. The reaction involves the displacement of the C-4 chloride by a primary or secondary amine. These reactions are often carried out in a suitable solvent, sometimes with the aid of a base to neutralize the HCl generated. For instance, the reaction of 4,7-dichloroquinoline with amines such as o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole proceeds via nucleophilic substitution at the C-4 position. tandfonline.comtandfonline.com

While the C-7 chlorine is less reactive than the C-4 chlorine, it can also undergo nucleophilic substitution under more forcing conditions or with highly nucleophilic reagents, providing a route to C-7 functionalized quinolinones.

Suzuki-Miyaura Cross-Coupling in Quinolinone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds. In the context of quinolinone synthesis, it is particularly useful for introducing aryl or heteroaryl substituents. This palladium-catalyzed reaction typically involves the coupling of a halo-quinolinone (e.g., a bromo- or chloro-quinolinone) with a boronic acid or boronate ester in the presence of a base.

While direct examples involving this compound were not prominent in the surveyed literature, the general applicability of Suzuki coupling to halo-quinolines and halo-quinolinones is well-established. This reaction allows for the synthesis of C-7 arylated quinolinones, which are of significant interest in medicinal chemistry. The C-7 chloro group can serve as the halide partner in such couplings, though it may require more active catalyst systems compared to the corresponding bromo or iodo derivatives.

Mechanistic Elucidation of Synthetic Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and functionalize quinolinones is crucial for optimizing reaction conditions and predicting outcomes.

Oxidative C-H Functionalization: The oxidation of methylquinolines to quinoline aldehydes using an I2-DMSO system has been investigated. scholaris.ca 1H NMR studies monitored the reaction progress over time, detecting the formation of a 2-(iodomethyl)quinoline (B13203116) intermediate. scholaris.ca This suggests a pathway involving initial halogenation of the methyl group, followed by further oxidation to the aldehyde.

Metal-Catalyzed C-H Functionalization: For transition metal-catalyzed C-H functionalization reactions, mechanistic studies often involve computational methods like Density Functional Theory (DFT). These studies help to elucidate the roles of intermediates, such as different oxidation states of the metal catalyst (e.g., Ni(III) or Ni(IV)), and to understand the origins of regioselectivity. In reactions directed by bidentate groups, the metal is thought to bind near the C-H bond to be functionalized, facilitating its activation.

Molecular Rearrangements: In some cases, unexpected reaction pathways can lead to molecular rearrangements. For example, the reaction of tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid resulted in an unprecedented rearrangement to form hydantoin (B18101) derivatives. nih.gov The proposed mechanism involves the opening of the quinolinone ring. nih.gov

Advanced Spectroscopic and Structural Characterization of 7 Chloro 3 Methyl 1h Quinolin 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-Chloro-3-methyl-1H-quinolin-2-one analogues, ¹H NMR, ¹³C NMR, and Heteronuclear Single Quantum Coherence (HSQC) experiments are pivotal for confirming the molecular structure.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of quinolin-2-one derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while the methyl protons resonate at a higher field. For instance, in a related compound, 6-chloro-3-methyl-1H-indole, the methyl protons appear as a doublet at approximately 2.31 ppm. rsc.org The chemical shifts and coupling constants of the aromatic protons provide crucial information for determining the substitution pattern on the quinoline (B57606) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For example, the carbonyl carbon (C=O) of the quinolin-2-one ring is typically observed at a significantly downfield chemical shift. In a similar quinoline derivative, the carbon signals were observed in the range of δ 110-160 ppm. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded proton and carbon atoms. This is particularly useful for assigning the signals in complex ¹H and ¹³C NMR spectra, ensuring an unambiguous structural confirmation of this compound analogues.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinolin-2-one Analogues

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
6-Chloro-3-methyl-1H-indole7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H)136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 rsc.org
Quinolin-2(1H)-one11.87 (s, 1H), 7.89 (d, J = 9.5 Hz, 1H), 7.63 (d, J = 7.7 Hz, 1H), 7.48 (t, J = 7.7 Hz, 1H), 7.34 (d, J = 8.2 Hz, 1H), 7.15 (t, J = 7.5 Hz, 1H), 6.52 (d, J = 9.5 Hz, 1H)162.45, 140.87, 139.25, 130.85, 128.32, 122.31, 122.09, 119.65, 115.70 rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. These methods are complementary and are used to confirm the presence of key structural features in this compound analogues.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of a quinolin-2-one derivative will exhibit characteristic absorption bands corresponding to specific functional groups. For instance, the C=O stretching vibration of the lactam ring typically appears as a strong band in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the 1H-quinolin-2-one tautomer is expected to be a broad band around 3200-3400 cm⁻¹. The C-Cl stretching vibration is generally observed in the fingerprint region, typically between 800 and 500 cm⁻¹. researchgate.net

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For quinoline derivatives, Raman spectra can be particularly useful for identifying the vibrations of the aromatic ring system. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra, which aids in the assignment of the observed experimental bands. iosrjournals.org

Table 2: Characteristic Vibrational Frequencies for Quinolin-2-one Analogues

Vibrational Mode Expected Frequency Range (cm⁻¹) Reference
N-H Stretch3200-3400 researchgate.net
C-H Stretch (aromatic)3000-3100 mdpi.com
C-H Stretch (methyl)2850-2960 mdpi.com
C=O Stretch1650-1700 nih.gov
C=C Stretch (aromatic)1450-1600 rsc.org
C-N Stretch1200-1350 mdpi.com
C-Cl Stretch500-800 researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the elemental composition. nih.gov

The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For quinolone derivatives, common fragmentation pathways include the loss of small neutral molecules such as CO, H₂O, and the cleavage of substituent groups. nih.gov For example, the loss of a chlorine atom or a methyl radical from the molecular ion would result in characteristic fragment peaks. The analysis of these fragmentation patterns provides valuable corroborative evidence for the proposed structure. nih.govresearchgate.net

Table 3: Expected Mass Spectrometric Data for this compound

Ion Description Expected m/z Reference
[M]⁺Molecular Ion193/195 (due to ³⁵Cl/³⁷Cl isotopes) nih.govchemicalbook.com
[M-CH₃]⁺Loss of a methyl radical178/180 mcmaster.ca
[M-Cl]⁺Loss of a chlorine radical158 cdnsciencepub.com
[M-CO]⁺Loss of carbon monoxide165/167 nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For this compound analogues that can be obtained as single crystals, X-ray diffraction analysis can confirm the connectivity of atoms and the planarity of the quinoline ring system. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govpreprints.org

In a related structure, 7-chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one, the quinoline ring system was found to be approximately planar. researchgate.net For another analogue, 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one, the quinoline ring system was also essentially planar, with intermolecular C—H···O hydrogen bonds contributing to the stability of the crystal structure. nih.gov This level of detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with biological targets.

Table 4: Illustrative Crystallographic Data for a Quinoline Analogue

Parameter Value Reference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
a (Å)9.4737 (11) mdpi.com
b (Å)17.650 (2) mdpi.com
c (Å)8.5451 (10) mdpi.com
β (°)90.156 (2) mdpi.com
V (ų)1428.9 (3) mdpi.com
Z4 mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are standard methods for investigating the electronic structure and properties of molecules. These calculations provide insights into geometry optimization, vibrational frequencies, and various reactivity descriptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule binds to a specific target protein, which is a critical step in drug design.

Identification of Critical Amino Acid Residues in Binding Pockets

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the identification of specific amino acid residues within the binding pocket that are critical for molecular recognition and the stability of the ligand-protein complex. While specific docking studies on 7-Chloro-3-methyl-1H-quinolin-2-one are not extensively reported in publicly available literature, studies on structurally related 7-chloroquinoline (B30040) and quinazolinone derivatives provide valuable insights into potential binding interactions.

For instance, in silico studies on 7-chloro-quinolines as potential myeloperoxidase inhibitors have highlighted the stability of the complex formed between the ligand and the enzyme's catalytic site through molecular dynamics simulations. researchgate.net Similarly, docking analyses of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones with the COX-II protein have been performed to understand their anti-inflammatory activity. nih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking in the binding of the quinoline (B57606) core.

In the context of anticancer drug design, docking studies of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives with VEGFR-II have demonstrated binding modes akin to known inhibitors of this receptor. sigmaaldrich.com Furthermore, investigations into 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives as potential agents against Spodoptera frugiperda larvae suggested that these compounds can act as mixed inhibitors of acetylcholinesterase by binding to both the catalytic active site and the peripheral anionic site. nih.gov

Based on these related studies, it can be extrapolated that the 7-chloro and 3-methyl groups of this compound, along with the lactam function of the quinolin-2-one core, would play a significant role in defining its interaction profile with various biological targets. The chloro group can participate in halogen bonding or hydrophobic interactions, the methyl group in hydrophobic interactions, and the lactam moiety can act as both a hydrogen bond donor and acceptor. The identification of specific interacting amino acid residues would, of course, be dependent on the topology and chemical nature of the target binding pocket.

In Silico Approaches for Predictive Pharmacological Potentials

The predictive power of computational chemistry is leveraged to forecast the pharmacological potential of novel compounds and to guide the design of more potent and selective molecules.

Computational Screening and Virtual Library Design

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening. While specific virtual screening campaigns centered on a this compound library are not widely documented, the principles of such an approach are well-established.

A virtual library based on the this compound scaffold would be designed by introducing a variety of substituents at different positions of the quinolinone ring. This allows for the exploration of a vast chemical space to identify derivatives with improved binding affinity and selectivity for a particular biological target. The design of such libraries often employs principles of combinatorial chemistry, where diverse functional groups are systematically introduced to generate a large set of virtual compounds. These libraries can then be screened in silico against the three-dimensional structure of a target protein.

For example, a library of quinoline-1H-1,2,3-triazole molecular hybrids was synthesized and evaluated for antimicrobial activity, with in silico studies predicting drug-like properties and the importance of the triazole ring in target complexation. nih.gov Similarly, virtual screening of quinoline-derived libraries has been employed to identify potential inhibitors for targets related to SARS-CoV-2. eco-vector.com

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design are fundamental strategies in the development of new therapeutic agents.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For 7-chloro-4-aminoquinoline derivatives, QSAR analyses have been performed to evaluate the influence of steric, hydrophobic, and electronic factors on their antimalarial activity, leading to statistically significant models useful for predicting the activity of new analogs.

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. Such models can be used to screen virtual libraries for compounds that match the pharmacophoric features. For instance, a pharmacophore model for antioxidant quinoline-3-carbohydrazide (B3054276) derivatives was developed and used to select new compounds for synthesis and testing.

Structure-based drug design (SBDD) , on the other hand, relies on the known three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. Molecular docking, as discussed earlier, is a primary tool in SBDD. By visualizing the binding of a ligand to its target, researchers can make rational modifications to the ligand's structure to improve its binding affinity and selectivity. The design of novel 7-chloro-4-(piperazin-1-yl)quinoline derivatives as VEGFR-II inhibitors was guided by docking studies, which confirmed a binding mode similar to that of known inhibitors. sigmaaldrich.com

In the absence of a crystal structure of a target in complex with this compound, a combination of both ligand-based and structure-based approaches would be optimal. A pharmacophore model could be generated from known active compounds with a similar scaffold, and this model could then be used to dock a virtual library of this compound derivatives into a homology model or a known crystal structure of the target protein. This integrated approach would maximize the chances of identifying novel and potent derivatives with desirable pharmacological profiles.

Pre Clinical Biological Activity and Mechanistic Pharmacology of 7 Chloro 3 Methyl 1h Quinolin 2 One Derivatives

Comprehensive Pre-clinical Evaluation of Biological Activities

Derivatives of the 7-chloro-3-methyl-1H-quinolin-2-one scaffold have demonstrated significant potential across several therapeutic areas in pre-clinical studies. Researchers have synthesized and evaluated numerous analogues, revealing a wide range of biological effects. These activities are largely attributed to the diverse functionalities that can be introduced at various positions of the quinolinone core.

Anticancer Activity and Proposed Cellular Mechanisms

Derivatives of this compound have emerged as a promising class of experimental anticancer agents. nih.gov Numerous studies have demonstrated their cytotoxic potential against a wide array of human cancer cell lines. nih.govresearchgate.net

Specifically, 7-chloroquinoline (B30040) hydrazone derivatives have shown notable cytotoxic activity with submicromolar GI50 values against cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov For instance, certain 7-chloroquinoline derivatives have demonstrated a pronounced antitumor effect on HCT-116 (colon carcinoma) cells, with IC50 values as low as 21.41 µM. researchgate.nettandfonline.com Furthermore, some derivatives have exhibited particular selectivity and high activity against MCF-7 (human breast cancer) cells. researchgate.net One hydrazone derivative was found to inhibit the growth of SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm³. nih.gov

The proposed cellular mechanisms underlying the anticancer activity of these derivatives are multifaceted. One key mechanism is the induction of apoptosis, or programmed cell death. nih.gov Studies on structurally related quinolinone derivatives have shown that these compounds can trigger apoptosis, as evidenced by morphological changes, DNA fragmentation, and positive TUNEL-DAPI double-staining in cancer cells. nih.gov The apoptotic process is often mediated through the modulation of key regulatory proteins. For example, treatment with a quinolinone derivative has been shown to decrease the protein level of the anti-apoptotic Bcl-2 and increase the levels of the pro-apoptotic p53 and Bax. nih.gov

Another significant mechanism is the induction of cell cycle arrest, which halts the proliferation of cancer cells. nih.gov Certain quinolinone derivatives have been observed to cause cell cycle arrest at the G2/M phase. nih.gov This is achieved by down-modulating the expression of critical cell cycle proteins such as cyclin B1 and cdk1. nih.gov

The following table summarizes the anticancer activity of selected this compound derivatives and their analogues.

Derivative Type Cancer Cell Line(s) Activity (IC50/GI50) Proposed Mechanism(s)
7-Chloroquinoline hydrazones Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast Submicromolar GI50 Cytotoxicity
7-Chloroquinoline derivative (9) HCT-116 (Colon Carcinoma) 21.41 µM Antitumor effect
7-Chloroquinoline derivative (9) MCF-7 (Breast Cancer) High activity Selective antitumor effect
Hydrazone I SF-295 (CNS Cancer) 0.688 µg/cm³ Growth inhibition
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) Ovarian cancer cell lines Dose- and time-dependent Induction of apoptosis, G2/M cell cycle arrest

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant antimicrobial and antifungal properties. The quinoline (B57606) scaffold itself is a well-known pharmacophore in antimicrobial drug discovery. nih.gov

Antimicrobial Activity:

Newly synthesized 7-chloro-2-methyl-4H-benzo[d] future-science.comresearchgate.net-oxazin-4-one and its 3-amino-7-chloro-2-methyl-3H-quinazolin-4-one derivative have been screened against various bacterial strains. gsconlinepress.com These compounds showed significant activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 9 mg/mL. gsconlinepress.com The 3-amino derivative, in particular, exhibited higher activity against these strains as well as Bacillus cereus. gsconlinepress.com

Other studies have reported that 7-chloroquinoline derivatives exhibit moderate to good inhibition zones against tested bacterial strains. researchgate.net The antibacterial activity of 2-chloroquinolines is a recognized property of this class of compounds. mdpi.com

Antifungal Activity:

Hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus linked to a substituted 2-pyrazoline (B94618) have been evaluated for their antifungal activity against the clinically important fungi Candida albicans and Cryptococcus neoformans. nih.gov This is significant given the limited number of effective antifungal drugs and the urgent need for new chemical structures to combat mycoses. nih.gov

Furthermore, a series of fifteen 7-chloro-4-arylhydrazonequinolines were tested for their in vitro antifungal activity against eight oral fungi, including various Candida and Rhodotorula species. researchgate.net Several of these compounds displayed Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net Specifically, the hydrazone derivative with a 2-fluoro substitution on the benzene (B151609) ring showed the highest activity, with an MIC of 25 μg/mL and an MFC of 50 μg/mL against the tested fungi. researchgate.net This suggests that the presence of a small, electronegative atom at this position may enhance antifungal potency. researchgate.net

The following table summarizes the antimicrobial and antifungal activity of selected derivatives.

Derivative Type Target Organism(s) Activity (MIC/MFC)
7-Chloro-2-methyl-4H-benzo[d] future-science.comresearchgate.net-oxazin-4-one & 3-amino derivative Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa MIC: 6-9 mg/mL
7-Chloroquinoline derivatives Various bacterial strains Moderate to good inhibition zones
7-Chloro-4-aminoquinoline-2-pyrazoline hybrids Candida albicans, Cryptococcus neoformans Antifungal activity noted
7-Chloro-4-arylhydrazonequinolines Candida spp., Rhodotorula spp. MIC/MFC comparable to fluconazole
7-Chloro-4-(2-fluorophenyl)hydrazonequinoline Oral fungi MIC: 25 μg/mL, MFC: 50 μg/mL

Antimalarial Activity

The 7-chloroquinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prime example. future-science.com Consequently, numerous derivatives of this compound have been synthesized and evaluated for their activity against Plasmodium falciparum, the most lethal species of malaria parasite. tandfonline.comfuture-science.com

Several studies have reported promising in vitro antimalarial activity for these derivatives. For instance, a series of 7-chloroquinoline-tethered sulfonamides and their tandfonline.comfuture-science.comresearchgate.net-triazole hybrids demonstrated significant antimalarial activity against the 3D7 strain of P. falciparum, with IC50 values in the range of 1.49–13.49 μM. future-science.com Similarly, another study found that newly synthesized 7-chloroquinoline derivatives exhibited moderate to high antimalarial activity, with IC50 values less than 100 μM, and for some compounds, less than 50 μM. researchgate.nettandfonline.com

Hybrid molecules have also shown considerable potential. A series of new hybrid 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines were synthesized and tested against the chloroquine-resistant W2 clone of P. falciparum. nih.gov Several of these compounds exhibited in vitro activity with IC50 values ranging from 1.4 to 46 μM, and importantly, they were not toxic to human HepG2 cells. nih.gov The most active compound in this series, which contained an aldehyde group at the 4-position of the triazole ring, had an IC50 of 1.4 μM and a selectivity index of 351. nih.gov

Another promising derivative, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline named MG3, has shown potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com Furthermore, MG3 demonstrated oral activity in mouse models of malaria (P. berghei, P. chabaudi, and P. yoelii), with efficacy comparable to or better than chloroquine. mdpi.com

The following table summarizes the antimalarial activity of selected this compound derivatives and their analogues.

Derivative Type Plasmodium falciparum Strain(s) Activity (IC50)
7-Chloroquinoline-tethered sulfonamides and tandfonline.comfuture-science.comresearchgate.net-triazole hybrids 3D7 1.49–13.49 μM
7-Chloroquinoline derivatives Not specified < 100 μM (some < 50 μM)
7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinolines W2 (chloroquine-resistant) 1.4–46 μM
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) Chloroquine-sensitive and -resistant strains Potent in vitro activity

Insecticidal and Antifeedant Activities

Derivatives of this compound have been investigated for their potential as insect control agents, specifically for their insecticidal and antifeedant properties against the maize armyworm, Spodoptera frugiperda. researchgate.netnih.gov

A study evaluating five 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives revealed their larvicidal properties, with LD50 values below 3 mg/g of the insect. researchgate.netnih.gov One of the triazolyl-quinoline hybrids, compound 6 , exhibited an LD50 of 0.65 mg/g, making it only two-fold less potent than the reference insecticide methomyl (B1676398) (LD50 = 0.34 mg/g). researchgate.netnih.gov

In terms of antifeedant activity, which deters insects from feeding, compound 4 from the same series was identified as the most active derivative. nih.gov It displayed a good antifeedant index of 56-79% at concentrations ranging from 250-1000 µg/mL, with a CE50 (concentration causing 50% feeding deterrence) of 162.1 μg/mL. nih.gov

The following table summarizes the insecticidal and antifeedant activities of these derivatives against Spodoptera frugiperda.

Derivative Activity Type Measurement Value
Triazolyl-quinoline hybrid 6 Insecticidal LD50 0.65 mg/g insect
Triazolyl-quinoline hybrid 4 Antifeedant CE50 162.1 μg/mL
Triazolyl-quinoline hybrid 4 Antifeedant Antifeedant Index 56-79% (at 250-1000 µg/mL)

Enzyme Inhibition and Modulation

Derivatives of this compound have been found to inhibit and modulate the activity of various enzymes, highlighting their potential as therapeutic agents targeting enzyme-driven pathological processes.

Acetylcholinesterase (AChE) Inhibition:

A series of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline hybrids exhibited weak inhibitory activity against acetylcholinesterase from Electrophorus electricus (electric-eel AChE) with an IC50 value of 27.7 µg/mL. researchgate.netnih.gov These compounds also showed low anti-AChE activity on homogenates of S. frugiperda larvae, with an IC50 of 68.4 µg/mL. researchgate.netnih.gov Molecular docking simulations suggested that these hybrids act as mixed (competitive and noncompetitive) or noncompetitive inhibitors by binding to the catalytic active site and the perimeter of the enzyme cavity. researchgate.netnih.gov

Proteasome Inhibition:

Substituted quinolines have been identified as a new class of nonpeptidic, noncovalent inhibitors of the human proteasome. nih.gov One such quinoline derivative, compound 7 , demonstrated modest inhibition of the chymotryptic-like activity of the 20S proteasome with an IC50 of 14.4 μM. nih.gov Further investigation revealed that this compound also inhibits the caspase-like activity at a similar IC50 (17.7 μM) but not the tryptic-like activity. nih.gov The inhibition pattern was consistent with a mixed-type or allosteric modulation, suggesting the compound binds to a site different from the active site. nih.gov

Carbonic Anhydrase (CA) Inhibition:

A structurally related compound, 7-amino-3,4-dihydro-1H-quinolin-2-one, was investigated for its interaction with all human carbonic anhydrase (hCA) isoforms. nih.govunifi.it This lactam was found to be a weak inhibitor of several isoforms but effectively inhibited the cytosolic isoform hCA VII (KI of 480 nM) and the transmembrane isoforms hCA IX, XII, and XIV (KIs in the range of 16.1–510 nM). nih.govunifi.it Notably, unlike coumarins which act as prodrugs and require hydrolysis of their lactone ring, this quinolinone derivative inhibits the enzyme as an intact molecule. nih.govunifi.it

Cytochrome P450 (CYP450) Inhibition:

In-silico studies have been conducted to investigate the interaction of various hypothetical quinoline derivatives with CYP450 enzymes. researchgate.net These enzymes play a crucial role in the metabolism of a vast number of drugs. researchgate.net Computational analysis of 20 designed quinoline derivatives identified one derivative, QD17, as a potential CYP450 enzyme inhibitor. researchgate.net

The following table summarizes the enzyme inhibition and modulation activities of these derivatives.

Derivative Type Target Enzyme Activity (IC50/KI) Inhibition Type
7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline hybrids Acetylcholinesterase (E. electricus) IC50: 27.7 µg/mL Mixed/Noncompetitive
Substituted quinoline (compound 7) 20S Proteasome (Chymotrypsin-like) IC50: 14.4 μM Noncovalent, Mixed/Allosteric
Substituted quinoline (compound 7) 20S Proteasome (Caspase-like) IC50: 17.7 μM Noncovalent, Mixed/Allosteric
7-Amino-3,4-dihydro-1H-quinolin-2-one Carbonic Anhydrase VII KI: 480 nM Intact molecule inhibition
7-Amino-3,4-dihydro-1H-quinolin-2-one Carbonic Anhydrase IX, XII, XIV KI: 16.1–510 nM Intact molecule inhibition
Quinoline derivative (QD17) Cytochrome P450 Potential inhibitor (in-silico) Not applicable

Receptor Interaction and Modulation (e.g., TRPV1, MCH1R)

While the primary focus of research on this compound derivatives has been on their anticancer, antimicrobial, and enzyme-inhibiting properties, some structurally related compounds have been investigated for their interaction with specific receptors. For instance, pyrazoline derivatives, which can be synthesized from chalcones that are structurally analogous to some quinolinone precursors, have been noted for their potential to interact with receptors like the Cannabinoid CB1 receptor. nih.gov However, direct and extensive studies on this compound derivatives modulating receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) or the Melanin-Concentrating Hormone Receptor 1 (MCH1R) are not prominently featured in the provided search results. The broad pharmacological activities of the quinoline and pyrazoline scaffolds suggest that receptor modulation is a plausible mechanism of action for some derivatives, but this area requires further specific investigation. turkjps.org

Elucidation of Molecular Targets and Mechanism of Action Studies

The diverse biological activities exhibited by derivatives of this compound have prompted extensive research into their molecular mechanisms of action. These investigations have revealed that these compounds can interact with a variety of cellular targets, leading to the disruption of critical biological processes. The following sections detail the key molecular targets and the mechanistic pathways through which these quinolinone derivatives exert their effects.

Quinolone compounds are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. nih.gov DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily responsible for decatenating newly replicated chromosomes. nih.gov The mechanism of action of quinolones involves the formation of a stable complex with the enzyme and DNA, which traps the enzyme in the process of cleaving the DNA. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. nih.gov

While the core structure of this compound is related to the 4-quinolone antibacterial agents, specific studies detailing the direct interaction of its derivatives with DNA gyrase and topoisomerase are focused on their antibacterial applications. The key event in the action of quinolones is the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes. nih.gov This initial complex formation is followed by a rapid and reversible inhibition of DNA synthesis and cessation of bacterial growth. nih.gov At higher concentrations, the release of double-strand DNA breaks from these trapped complexes leads to cell death. nih.gov

It is important to note that the primary target can differ between bacterial species. In many gram-negative bacteria, resistance to lower levels of quinolones often arises from mutations in the gyrase A protein, while resistance to higher levels involves mutations in both gyrase and topoisomerase IV. nih.gov Conversely, in some gram-positive bacteria, the initial resistance develops through changes in topoisomerase IV, with subsequent gyrase mutations conferring higher levels of resistance. nih.gov

Derivatives of the quinoline scaffold have been investigated for their potential to inhibit various protein kinases that are pivotal in cancer cell signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. researchgate.net

Some quinoline derivatives have been designed and synthesized to target this pathway. For instance, the presence of a morpholine (B109124) ring is a common feature in many PI3K/Akt/mTOR inhibitors, as it can form a critical hydrogen bond with the target enzyme. researchgate.net Dual inhibition of PI3K and mTOR is a strategy being explored to overcome resistance to single-agent therapies. nih.gov For example, in colorectal cancers with both APC and PIK3CA mutations, dual PI3K/mTORC1/2 inhibition has been shown to be more effective than targeting mTORC1 alone. nih.gov This is because mTORC1/2 inhibition can suppress the feedback reactivation of Akt that sometimes occurs with mTORC1 inhibitors. nih.gov

Epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and its inhibitors are used to treat various cancers. However, resistance to EGFR inhibitors can develop. nih.gov Combining EGFR inhibitors with PI3K inhibitors has shown promise in overcoming this resistance in head and neck squamous cell carcinoma (HNSCC). nih.gov This combination can lead to a more complete blockade of downstream signaling pathways, resulting in improved inhibition of cell proliferation and induction of apoptosis. nih.gov

The following table provides examples of kinase inhibitors with quinoline or related heterocyclic cores and their targets.

Inhibitor ClassTarget(s)Rationale for Inhibition
Pyridinyl-benzenesulfonamide derivativesPI3K, mTORPotent dual inhibition of the PI3K/mTOR pathway to block cell growth and proliferation. researchgate.net
Morpholino pyrimidine (B1678525) derivativesPI3K/Akt/mTORThe morpholine ring is a key pharmacophore for binding to and inhibiting kinases in this pathway. researchgate.net
Quinoline-based compoundsEGFR, PI3KCo-targeting EGFR and PI3K can overcome resistance to single-agent EGFR inhibitor therapy. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE increases the levels of ACh in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov Several quinoline-based compounds have been investigated as AChE inhibitors.

The mechanism of AChE inhibition can be reversible or irreversible. nih.gov Reversible inhibitors, which can be competitive or non-competitive, are typically used therapeutically. nih.gov The inhibitory activity of these compounds is often assessed using the Ellman method, which measures the enzymatic activity spectrophotometrically. mdpi.com

Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been synthesized and shown to exhibit AChE inhibitory activity comparable to the established drug tacrine. nih.gov Molecular modeling studies suggest that these compounds can bind to both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov The search for new AChE inhibitors is driven by the need for drugs with improved efficacy and fewer side effects compared to existing treatments like donepezil, rivastigmine, and galantamine. researchgate.net

The table below shows the acetylcholinesterase inhibitory activity of some heterocyclic compounds.

Compound ClassExample/DerivativeIC50 Value (µM)Reference
Flavonoids from Agrimonia pilosaQuercetin19.8 mdpi.com
Flavonoids from Agrimonia pilosaTiliroside23.5 mdpi.com
Pyrazoline derivativesCompound 1 (nonsubstituted)0.13 (Ki)
2,3-dihydro-1H-cyclopenta[b]quinoline derivativesCompound 6h0.00365 nih.gov

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant, representing the dissociation equilibrium constant of the enzyme-inhibitor complex.

The cytotoxic effects of this compound derivatives and related compounds are often the result of their interference with fundamental cellular processes. As discussed previously, quinolone-based compounds that target DNA gyrase and topoisomerase can inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, 7-chloroquinoline hydrazones have demonstrated significant cytotoxic activity against a broad range of cancer cell lines. nih.gov These compounds can induce cancer cell death by arresting their growth. nih.gov The antiproliferative effects of these compounds are often evaluated using the NCI-60 cancer cell line screen, which provides data on their potency and selectivity against different tumor types. nih.gov For instance, certain 7-chloroquinoline hydrazones have shown submicromolar GI50 values (the concentration required to inhibit cell growth by 50%) against leukemia, non-small cell lung cancer, colon cancer, and other cancer cell lines. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. The ability of a compound to trigger apoptosis is a desirable characteristic in the development of new cancer therapies.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. By systematically modifying the chemical structure of this compound and its analogs, researchers can identify key structural features that govern their biological activity.

The position and nature of substituents on the quinoline ring system have a profound impact on the biological activity of these compounds. For example, in the context of antiplasmodial activity, the substituent at the 7-position of the 4-aminoquinoline (B48711) core plays a critical role. researchgate.net Electron-withdrawing groups at this position can lower the pKa of both the quinoline ring nitrogen and the side chain amino group, which in turn affects the accumulation of the drug in the parasite's food vacuole. researchgate.net There is a direct correlation between the antiplasmodial activity (normalized for pH trapping) and the ability of the compound to inhibit β-hematin formation. researchgate.net This inhibitory activity is influenced by the electron-withdrawing capacity of the 7-substituent and its lipophilicity. researchgate.net

In the case of 7-chloroquinoline hydrazones with anticancer activity, SAR studies have revealed important insights. nih.gov The introduction of different heterocyclic units in addition to the 7-chloroquinoline ring can significantly enhance antitumor activity. nih.gov For example, a pyrrole (B145914) unit was found to be particularly effective, resulting in a compound that was more active than the reference drug doxorubicin (B1662922) against melanoma cells. nih.gov

The following table summarizes the influence of substituents on the biological activity of quinoline derivatives.

Compound SeriesSubstituent ModificationEffect on Biological Potency
4-AminoquinolinesElectron-withdrawing group at the 7-positionIncreased antiplasmodial activity by enhancing β-hematin inhibition. researchgate.net
7-Chloroquinoline hydrazonesAddition of a pyrrole heterocycleSignificantly improved antitumor activity against melanoma cells. nih.gov
6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acidsVariesSAR studies are essential to determine the optimal substitution pattern for antibacterial activity. acs.org

Identification of Pharmacophoric Features Critical for Activity

While research on broader quinoline and quinolin-2-one derivatives exists, a focused analysis on the this compound core is necessary to delineate the precise structural requirements for activity. Such studies would typically involve the synthesis of a library of analogues with systematic modifications to identify key pharmacophoric elements.

Generally, for quinoline-based compounds, critical pharmacophoric features often include:

The Quinoline Core: This bicyclic aromatic system typically serves as a scaffold, positioning other functional groups in the correct orientation for interaction with biological targets.

Substituents on the Quinoline Ring: The nature and position of substituents, such as the chloro group at the 7-position and the methyl group at the 3-position, are crucial. The chloro group, being an electron-withdrawing and lipophilic substituent, can significantly influence the compound's electronic properties, membrane permeability, and binding interactions. The methyl group can provide steric bulk and lipophilicity, affecting how the molecule fits into a binding pocket.

The 2-Oxo Group: The carbonyl group at the 2-position can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events.

Substituents at the N1-position: Modifications at the N1-position of the quinolin-2-one ring can modulate the compound's physicochemical properties and introduce new interaction points with a target.

Without specific studies on this compound derivatives, a detailed and accurate description of their critical pharmacophoric features remains speculative. Further research, including computational modeling and biological evaluation of a diverse set of analogues, is required to establish a definitive pharmacophore model for this class of compounds.

Medicinal Chemistry and Lead Optimization of 7 Chloro 3 Methyl 1h Quinolin 2 One Scaffolds

Rational Design Principles for Novel Quinolinone-Based Agents

The rational design of new drugs based on the 7-chloro-3-methyl-1H-quinolin-2-one scaffold is guided by established medicinal chemistry principles. The quinoline (B57606) ring system itself is considered a "privileged" structure, as its derivatives are known to interact with a wide range of biological targets. durham.ac.uk The design of novel agents often involves modifying the core structure to optimize interactions with a specific target, improve selectivity, and enhance pharmacokinetic properties.

Key considerations in the rational design of these agents include:

Target-specific interactions: Modifications are designed to maximize binding affinity to the target protein. This can involve introducing functional groups that can form hydrogen bonds, hydrophobic interactions, or ionic bonds with the amino acid residues in the target's binding site.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different substituents at various positions of the quinolinone ring affect biological activity. For instance, the nature and size of the substituent at the N1 position can significantly impact potency. researchgate.net

Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and metabolic stability are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Rational design aims to balance these properties to ensure the compound can reach its target in the body and have a suitable duration of action. researchgate.net

Lead Generation and Hit-to-Lead Expansion Strategies

Lead generation for this compound based agents can originate from various sources, including high-throughput screening (HTS) of compound libraries, fragment-based screening, or by modifying existing drugs. Once a "hit" compound with initial activity is identified, the hit-to-lead phase begins. This process involves a focused effort of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the initial hit, transforming it into a "lead" compound.

Strategies for hit-to-lead expansion of the this compound scaffold include:

Analog Synthesis: A series of analogs of the hit compound are synthesized to explore the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule, such as the substituents on the quinolinone core and at the N1 position.

Scaffold Hopping: In some cases, the quinolinone core may be replaced with other heterocyclic systems to explore new chemical space and potentially improve properties.

Computational Modeling: In silico tools such as molecular docking can be used to predict how different analogs will bind to the target protein, helping to prioritize which compounds to synthesize.

For example, a library of functionalized quinolines can be prepared through methods like magnesiation, allowing for the introduction of various electrophiles to create a diverse set of compounds for screening. durham.ac.uk The antiproliferative properties of some synthesized 4-carbinol quinolines highlight the potential of this scaffold in cancer research. durham.ac.uk

Strategic Approaches for Lead Optimization of this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to produce a clinical candidate. For derivatives of this compound, several strategic approaches are employed.

Bioisosteric Replacement for Enhanced Activity and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or to improve its pharmacokinetic profile. nih.govnih.gov This technique is particularly useful for addressing issues such as metabolic instability or toxicity.

In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the methyl group at the C3 position could be replaced with other small alkyl groups or functional groups of similar size to probe the steric and electronic requirements of the binding pocket. The chlorine atom at the C7 position could be replaced with other halogens or small electron-withdrawing groups to modulate the electronic character of the aromatic ring. For instance, the replacement of a hydroxyl group with an amino group is a well-known bioisosteric substitution. acs.org Similarly, the hydroxyl group of certain 4-carbinol quinolines has been considered a suitable bioisostere for an amino group, leading to interesting antiproliferative properties. durham.ac.uk

A study on triazino[2,3-c]quinazolines demonstrated that the bioisosteric replacement of a carbon atom with a sulfur atom in the side chain significantly influenced anti-inflammatory activity. nih.gov This highlights how subtle changes can lead to improved biological outcomes.

Molecular Hybridization as a Drug Discovery Strategy

Molecular hybridization involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecule. This can lead to hybrid compounds with improved affinity, efficacy, and a better side-effect profile. nih.govnih.gov This strategy has been successfully applied to the 7-chloroquinoline (B30040) scaffold.

For instance, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) have been synthesized and shown to possess both antiproliferative and antifungal activity. nih.gov In another study, novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids were developed as potential anticancer agents. nih.gov These hybrids link the quinoline and benzimidazole (B57391) pharmacophores through a triazole linker, demonstrating the versatility of this approach. The design of such hybrids often aims to target multiple pathways involved in a disease, a concept that is particularly relevant in cancer therapy. nih.gov

The synthesis of 7-chloroquinoline-based 1,2,3-triazole hybrids has also been explored for the development of new antimalarial agents. researchgate.net These examples underscore the broad applicability of molecular hybridization in leveraging the therapeutic potential of the 7-chloroquinoline core.

Conformational Restriction Techniques

Conformational restriction is a drug design strategy that involves rigidifying a flexible molecule to lock it into its bioactive conformation. By reducing the number of possible conformations, the entropic penalty of binding to the target is minimized, which can lead to a significant increase in potency and selectivity. This can be achieved by introducing rings or other rigid structural elements.

Future Research Directions in Quinolinone-Based Medicinal Chemistry

The this compound scaffold continues to be a promising starting point for the development of new drugs. Future research in this area is likely to focus on several key aspects:

Exploration of New Biological Targets: While quinolinone derivatives have been explored for their anticancer and antimicrobial activities, there is potential to investigate their efficacy against other diseases.

Application of Novel Synthetic Methodologies: The development of new and efficient synthetic methods will facilitate the creation of more diverse and complex quinolinone derivatives for biological screening. durham.ac.uktandfonline.com

Advanced Computational Modeling: The use of more sophisticated computational tools for in silico screening, ADME prediction, and understanding drug-target interactions will accelerate the drug discovery process.

Combination Therapies: Investigating the use of this compound derivatives in combination with other drugs could lead to more effective treatment strategies, particularly for complex diseases like cancer. nih.gov

By continuing to apply innovative medicinal chemistry strategies, the full therapeutic potential of the this compound scaffold can be realized.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 7-chloro-3-methyl-1H-quinolin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of quinolin-2-one derivatives often involves cyclocondensation reactions. For example, substituted quinolines can be synthesized via acid-catalyzed cyclization of precursors like anthranilic acid derivatives. Optimization includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., H2SO4, POCl3) to improve yields. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to verify substituent positions (e.g., chlorine at C7, methyl at C3) and hydrogen environments.
  • X-ray Crystallography : Resolve crystal structures using software like DIAMOND to confirm bond lengths, angles, and molecular packing. Single-crystal data collection at 100 K with Mo-Kα radiation is recommended .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C10H8ClNO) with exact mass matching (±3 ppm tolerance) .

Q. What are the key challenges in synthesizing halogenated quinolin-2-ones, and how can side reactions be minimized?

  • Methodological Answer : Chlorination at the 7-position may lead to regioselectivity issues. Use directing groups (e.g., methyl at C3) to enhance specificity. Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts. Quenching reactions at controlled pH (e.g., neutralization with NaHCO3) reduces decomposition .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound derivatives in different assay systems?

  • Methodological Answer : Conduct comparative studies using standardized assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition). Validate results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Account for variables like solvent (DMSO vs. aqueous buffers) and cell line specificity. Cross-reference structural analogs (e.g., 3-chloro-4-hydroxy derivatives) to identify substituent-dependent trends .

Q. What computational and experimental strategies are effective in studying structure-activity relationships (SAR) for quinolin-2-one derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases, GPCRs).
  • QSAR Modeling : Corrogate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity data.
  • Synthetic Modifications : Introduce substituents (e.g., electron-withdrawing groups at C7) and evaluate changes in potency. Phenyl or pyridyl analogs (see ) provide insights into π-π interactions .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining purity?

  • Methodological Answer : Scale-up requires:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., chlorination).
  • In-line Analytics : Use FTIR or PAT (Process Analytical Technology) for real-time monitoring.
  • Crystallization Engineering : Seed crystals and control cooling rates to minimize impurities. For 7-chloro-3-methyl derivatives, ethanol is a preferred recrystallization solvent due to moderate polarity .

Q. What protocols are recommended for resolving conflicting crystallographic data in quinolin-2-one derivatives?

  • Methodological Answer : If X-ray data discrepancies arise (e.g., bond length variations):

  • Re-refinement : Re-process raw data (HKL files) using SHELXL or OLEX2.
  • Twinned Crystal Analysis : Apply TwinRotMat or PLATON to detect twinning.
  • Complementary Techniques : Validate with powder XRD or solid-state NMR to confirm phase purity .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across different studies?

  • Methodological Answer :

  • Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) for calibration.
  • Database Cross-Checking : Compare chemical shifts with PubChem or Reaxys entries for analogous compounds (e.g., 7-chloro-2-methylquinolin-3-amine, CAS 1297654-74-0) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.